Methyl 3-bromo-2-fluoro-2-methylpropanoate
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Overview
Description
Methyl 3-bromo-2-fluoro-2-methylpropanoate is an organic compound with the molecular formula C5H8BrFO2 and a molecular weight of 199.02 g/mol . It is a brominated and fluorinated ester, which makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-2-fluoro-2-methylpropanoate can be synthesized through various methods. One common approach involves the esterification of 3-bromo-2-fluoro-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-fluoro-2-methylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The primary product is the corresponding alcohol.
Oxidation: Carboxylic acids and other oxidized derivatives are formed.
Scientific Research Applications
Methyl 3-bromo-2-fluoro-2-methylpropanoate has several applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of methyl 3-bromo-2-fluoro-2-methylpropanoate depends on its specific applicationThe presence of both bromine and fluorine atoms enhances its reactivity and selectivity in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-2-methylpropanoate: Similar in structure but lacks the fluorine atom, making it less reactive in certain reactions.
Methyl 2-bromopropionate: Another brominated ester, but with a different substitution pattern, leading to different reactivity and applications.
2-Bromo-3,3,3-trifluoropropene: A fluorinated and brominated compound used in the synthesis of fluorinated organic molecules.
Uniqueness
Methyl 3-bromo-2-fluoro-2-methylpropanoate is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries .
Properties
IUPAC Name |
methyl 3-bromo-2-fluoro-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrFO2/c1-5(7,3-6)4(8)9-2/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPMIIDZZPEMFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4161-54-0 |
Source
|
Record name | methyl 3-bromo-2-fluoro-2-methylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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